Pivaloylacetonitrile
Overview
Description
Pivaloylacetonitrile is a versatile intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds. It has been utilized in the synthesis of the isoxazole skeleton of the selective herbicide isouron and in the development of inhibitors for p38 MAP kinase based on pyrazolyl ureas . Its reactivity has been explored in several multi-component reactions, leading to the formation of diverse and complex molecular structures.
Synthesis Analysis
The synthesis of pivaloylacetonitrile has been improved to achieve higher yields and purity. Traditionally, the synthesis involved the nucleophilic substitution of halogen in 1-chloro- or 1-bromopinacolone by alkali metal cyanide in protic solvents. However, this method suffered from the formation of side-products such as 2-tert-butyloxirane-2-carbonitrile and by-products from the condensation reaction of 1-halopinacolone. A refined method introduced the use of a catalytic amount of alkali iodide, which suppresses these undesirable side reactions, resulting in pivaloylacetonitrile with a 95% yield and 99% purity .
Molecular Structure Analysis
The molecular structure of pivaloylacetonitrile derivatives has been elucidated through various reactions. For instance, the relative configuration of densely substituted 2,3-dihydrofurans synthesized from a three-component reaction involving pivaloylacetonitrile was determined by single crystal structures . This highlights the compound's ability to form complex structures with defined stereochemistry.
Chemical Reactions Analysis
Pivaloylacetonitrile participates in a variety of chemical reactions, leading to the formation of different heterocyclic compounds. In the presence of triethylamine, it undergoes a domino annulation reaction with 2-aryl-3-nitrochromenes to yield imino-substituted dihydrofuro[2,3-c]chromene derivatives or alkoxy-substituted chromeno[3,4-b]pyridines, depending on the solvent used . Additionally, it is involved in a four-component reaction that efficiently synthesizes polyfunctionalized trans-2,3-dihydrothiophenes, demonstrating its utility in multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pivaloylacetonitrile derivatives have been studied, particularly in the context of metal complexes. Alkaline-earth metal complexes with pivaloylacetonitrile, such as those with barium, strontium, and calcium, have been synthesized and characterized by IR and thermal analysis. These studies provide insights into the solubilities, volatility, and thermal stability of the complexes, which are influenced by the substitution of methyl radicals by tert-butyl radicals .
Scientific Research Applications
1. Polymer Electrolytes
- Summary of the Application : Pivaloylacetonitrile is used in the development of nanosized multiferroic filler BiFeO3 impregnated PVA based nanocomposite gel polymer electrolyte (NCGPEs) through conventional solution cast technique . These NCGPEs have potential applications in various electrochemical devices such as high-performance batteries, fuel cell, sensor, capacitor, and smart window .
- Methods of Application : The gel films have been characterized by Fourier Transform Infrared Spectroscopy (FTIR), X-Ray diffraction (XRD), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) and Electrochemical Impedance Spectroscopy (EIS) to ascertain their performance in electrochemical devices . FTIR studies confirmed complexation of salt with polymer matrix and change in morphology upon addition of BiFeO3 fillers .
- Results or Outcomes : Enhancement in glass transition temperature with increasing filler content was observed in DSC studies. Filler inclusion increased thermal stability of the system according to TGA results. High value of ionic transference number (0.99) reveals ionic conduction. The NCGPEs sample [PVA (35): NH4CH3COO (65)]:0.5wt%BiFeO3 exhibited highest ionic conductivity (1.05X10 −3 Scm −1) .
2. Synthesis of Organic Molecules
- Summary of the Application : Pivaloylacetonitrile is a crucial intermediate for the synthesis of the isoxazole skeleton of the selective herbicide isouron and for the construction of inhibitors of p38 MAP kinase based on pyrazolyl ureas . It is also used in the development of more efficient methods for the preparation of Pivaloylacetonitrile .
- Methods of Application : The current method of synthesis is based on the nucleophilic substitution of halogen of 1-chloro- or 1-bromopinacolone by alkali metal cyanide in protic solvents . In the course of substitution reaction occurs but the 2-tert-butyloxirane-2-carbonitrile as a side-product in an amount of 20-35% and by-products of the condensation reaction of the corresponding 1-halopinacolone and emerging pivaloylacetonitrile, all due to non-selective action of cyanide .
3. Green and Sustainable Chemistry
- Summary of the Application : Pivaloylacetonitrile is used in the development of progressive sustainable technologies for the synthesis of chemical specialties in the field of cyanide chemistry . This includes the development of more efficient methods for the preparation of Pivaloylacetonitrile .
- Methods of Application : The current method of synthesis is based on the nucleophilic substitution of halogen of 1-chloro- or 1-bromopinacolone by alkali metal cyanide in protic solvents .
Safety And Hazards
Pivaloylacetonitrile is classified as toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and is harmful in contact with skin or if inhaled . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately .
Relevant Papers
A paper titled “A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile” discusses a method for the synthesis of Pivaloylacetonitrile . The paper provides a detailed procedure and discusses the role of alkali iodide in increasing the selectivity of the process .
properties
IUPAC Name |
4,4-dimethyl-3-oxopentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZMACXOMZKYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069375 | |
Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pivaloylacetonitrile | |
CAS RN |
59997-51-2 | |
Record name | Pivaloylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59997-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivaloylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059997512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyl-3-oxovaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pivaloylacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF9VR4X5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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